Azobenzene, 4,4'-difluoro-

Vue d'ensemble

Description

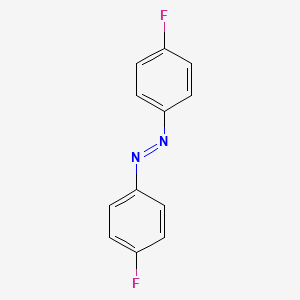

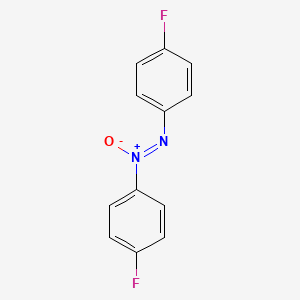

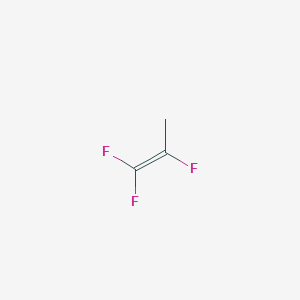

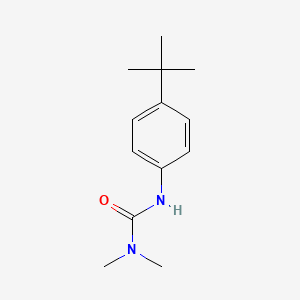

Azobenzene, 4,4’-difluoro- is an organic compound with the formula C12H8F2N2. It has a molecular weight of 218.2021 . It is a versatile photoswitchable molecule with powerful photochemical properties .

Synthesis Analysis

The synthesis of azo compounds like Azobenzene, 4,4’-difluoro- typically involves the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) . Recent research has also explored the isomerization dynamics of ortho-difluoro-dichloroazobenzene, which has shown good cis-stability .Molecular Structure Analysis

The molecular structure of Azobenzene, 4,4’-difluoro- consists of two phenyl rings connected by an azo bond . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Azobenzenes are known for their robust and reversible light-induced trans-cis isomerization about the N=N bond . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .Physical And Chemical Properties Analysis

Azobenzene, 4,4’-difluoro- has a molecular weight of 218.2021 . More specific physical and chemical properties such as density, melting point, boiling point, etc. can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Applications De Recherche Scientifique

Molecular Material Synthesis

Azobenzenes, including 4,4'-difluoro-azobenzene, are crucial in the synthesis of molecular materials. Historically used as dyes, they are excellent candidates for molecular switches due to their efficient cis-trans isomerization under appropriate radiation. Various synthetic methods for azo compounds emphasize recent advancements and their mechanistic aspects (Merino, 2011).

Optical Materials and Drug Delivery

4,4'-Di(acrylamido)-azobenzene serves as a crosslinker in poly(N-isopropylacrylamide)-based microgels. These microgels are used to fabricate optical materials with switchable properties upon UV irradiation, showing potential applications in controlled drug delivery and various optical applications (Zhang et al., 2014).

Photochemical and Photoelectric Properties

Azobenzene derivatives, including 4,4'-difluoro-azobenzene, possess notable optical memory and photoelectric properties, useful in non-linear optics and optical information storage (Wang et al., 2000).

Biomedical Applications

Azobenzenes are utilized in the development of photoresponsive materials, particularly in peptide chemistry. Their incorporation into peptides and proteins, and their photochromic properties are significant in biomedical research (Rück-Braun et al., 2009).

Photochromic Complexes and Molecular Machines

Azobenzene-metal complexes, including those involving 4,4'-difluoro-azobenzene, are significant in various fields, such as catalysis, molecular biology, and medicine. They are also used in molecular machines and as chemosensors (Tylkowski et al., 2017).

Photoisomerization Mechanism

The photoisomerization mechanism of azobenzene, including 4,4'-difluoro-azobenzene, is a subject of ongoing investigation. Substituents on the azobenzene ring system affect its spectroscopic properties and isomerization mechanism, crucial for applications in molecular devices and functional materials (Bandara & Burdette, 2012).

Heteroaryl Azo Dyes in Molecular Photoactuation

Heteroaryl azo dyes, a variant of azobenzene, are considered alternatives to azobenzene derivatives in molecular photoactuation. Their diverse characteristics make them suitable for applications in materials science, catalyst design, and drug development (Crespi et al., 2019).

Azobenzene Photoswitches in Biomolecules

Azobenzene photoswitches, including 4,4'-difluoro-azobenzene, are used to drive functional changes in peptides, proteins, nucleic acids, lipids, and carbohydrates. This application is significant in the field of bioengineering (Beharry & Woolley, 2011).

Photofluidization of Glasses

The photo-induced trans-cis isomerization of azobenzene-based molecules, including 4,4'-difluoro-azobenzene, leads to applications in holographic data storage, photoalignment, and nanorobotics. The phenomenon of athermal photofluidization is central to these applications (Fang et al., 2013).

Liquid Crystal Characterization

Fluorine-substituted azobenzene esters, including 4,4'-difluoro-azobenzene, show distinct liquid crystal phases and photoisomerization properties. Their study is relevant for the development of optical data storage devices (Gan et al., 2015).

Cell Culture Platforms

Azobenzene-containing materials, including 4,4'-difluoro-azobenzene, are being developed as cell culture substrates. Their light-responsive properties are valuable in tissue engineering and regenerative medicine (Fedele et al., 2018).

Electrochromic and Photoresponsive Materials

Azobenzene derivatives are used to create novel electrochromic and photoresponsive materials. These materials are promising candidates for various applications, including smart windows and optical memory devices (He et al., 2014).

Nanopatterning of Silicon

Azobenzene-containing polymers (azopolymers) are used in micro- and nanopatterning of silicon. Their photoisomerization properties enable various technological applications, including holographic recording and photomechanics (Kravchenko et al., 2011).

Computer-Aided Simulation of Azobenzene

Computer-aided simulation has facilitated the understanding of azobenzene's photochemistry, including its applications in photo-controllable materials and molecular machines (Marturano et al., 2017).

Trigger in Biomedicine

Azobenzene is used as a trigger in biomedicine, demonstrating effective stimulus response and potential in pharmacology and fluorescence activity (Cheng et al., 2021).

Metal-Catalyzed Functionalization

Metal-catalyzed C–H bond activation in azobenzenes is a key strategy for synthesizing complex polysubstituted azo-based photoswitches. This approach introduces functional and structural diversity in azobenzene compounds (Nguyen et al., 2018).

Dynamic Mechanical Properties and Isomerization Kinetics

The influence of azobenzene, including 4,4'-difluoro-azobenzene, on dynamic mechanical properties and isomerization kinetics is studied in the context of amphiphilic poly(urethane-urea)s. The results are relevant for materials with shape-changing and shape-memory capacities (Paiva et al., 2020).

Mécanisme D'action

The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications . This process has been extensively studied, and recent research has taken a steer towards applications, ranging from photonics and robotics to photobiology .

Safety and Hazards

Azobenzene, 4,4’-difluoro- is considered hazardous. It has been classified for acute oral toxicity, acute inhalation toxicity, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity with repeated exposure . It is harmful if swallowed or inhaled, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

Azobenzenes have been extensively studied for decades, and only relatively recently research has taken a steer towards applications, ranging from photonics and robotics to photobiology . Future research is expected to develop rapidly, and azobenzenes are expected to play a central role in this development . The fields of photopharmacology, photoswitchable adhesives, and biodegradable materials for drug delivery are emerging as promising areas of application .

Propriétés

IUPAC Name |

bis(4-fluorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEOJAQIOYPHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azobenzene, 4,4'-difluoro- | |

CAS RN |

332-07-0 | |

| Record name | Azobenzene, 4,4'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3051301.png)